N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide
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Overview
Description
N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide group linked to an oxadiazole ring, which is further connected to a phenylacetyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of an amino group with phenylacetyl chloride under Schotten-Baumann conditions, followed by the formation of the oxadiazole ring through cyclization reactions . The final step involves coupling the oxadiazole intermediate with a benzamide derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzamide or oxadiazole compounds .
Scientific Research Applications
N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is a potent histone deacetylase inhibitor with antitumor activity.
2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide: Found in natural sources, this compound has potential therapeutic applications.
Uniqueness
N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is unique due to its combination of a benzamide group, an oxadiazole ring, and a phenylacetyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14N4O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14N4O3/c22-14(11-12-7-3-1-4-8-12)18-15-16(21-24-20-15)19-17(23)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,20,22)(H,19,21,23) |
InChI Key |
WLVZGLJWBIISHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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